molecular formula C18H18N2O3 B4957846 3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol

3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol

Cat. No. B4957846
M. Wt: 310.3 g/mol
InChI Key: CRRYMHCMTNQKEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol, also known as MPDPH, is a chemical compound with potential applications in scientific research. It is a pyrazoline derivative that has been synthesized using various methods.

Mechanism of Action

The exact mechanism of action of 3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed to modulate the activity of certain neurotransmitter systems by acting as a partial agonist or antagonist at specific receptor sites. It has been shown to increase the release of dopamine and acetylcholine in certain brain regions, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in certain brain regions, which could contribute to its potential therapeutic effects. It has also been shown to have antioxidant and anti-inflammatory properties, which could be useful in the treatment of various inflammatory conditions.

Advantages and Limitations for Lab Experiments

One advantage of using 3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potential therapeutic applications in the field of neuroscience. It could be useful in the development of new treatments for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another advantage is its antioxidant and anti-inflammatory properties, which could be useful in the study of various inflammatory conditions. One limitation of using 3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is the lack of understanding of its exact mechanism of action. Further research is needed to fully understand how it modulates neurotransmitter systems and its potential therapeutic effects.

Future Directions

There are several future directions for the research and development of 3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol. One direction is to further investigate its potential therapeutic applications in the field of neuroscience, particularly in the treatment of Parkinson's disease and Alzheimer's disease. Another direction is to study its antioxidant and anti-inflammatory properties in more detail, and to explore its potential applications in the treatment of various inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of 3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol, which could lead to the development of more effective treatments for neurological disorders and other conditions.

Synthesis Methods

3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been synthesized using various methods, including the reaction of phenoxyacetic acid with 3-methyl-5-phenylpyrazole-4-carboxylic acid hydrazide in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with hydrochloric acid to obtain 3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol. Another method involves the reaction of 3-methyl-5-phenylpyrazole-4-carboxylic acid hydrazide with phenoxyacetyl chloride in the presence of triethylamine. The product is then treated with sodium hydroxide to obtain 3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol.

Scientific Research Applications

3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain neurotransmitter systems, including dopamine and acetylcholine. This makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. 3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has also been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory conditions.

properties

IUPAC Name

1-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-2-phenoxyethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-14-12-18(22,15-8-4-2-5-9-15)20(19-14)17(21)13-23-16-10-6-3-7-11-16/h2-11,22H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRYMHCMTNQKEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-pyrazol-1-yl)-2-phenoxy-ethanone

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